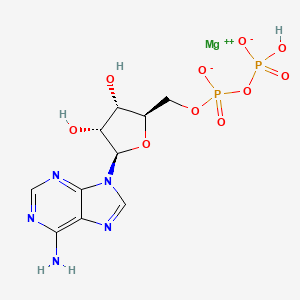

MgAdp

Description

Structure

3D Structure of Parent

Properties

CAS No. |

20310-60-5 |

|---|---|

Molecular Formula |

C10H13MgN5O10P2 |

Molecular Weight |

449.49 g/mol |

IUPAC Name |

magnesium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1 |

InChI Key |

SVSKFMJQWMZCRD-MCDZGGTQSA-L |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |

Synonyms |

5'-Pyrophosphate, Adenosine Adenosine 5' Pyrophosphate Adenosine 5'-Pyrophosphate Adenosine Diphosphate Adenosine Pyrophosphate ADP ADP, Magnesium Diphosphate, Adenosine Magnesium ADP MgADP Pyrophosphate, Adenosine |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of MgADP in the intricate machinery of Cellular Respiration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Magnesium-chelated adenosine diphosphate (MgADP) emerges as a critical regulator in the multifaceted process of cellular respiration. Far from being a mere substrate for ATP synthesis, this compound acts as a key allosteric effector and a crucial transport molecule, influencing the overall rate of oxidative phosphorylation and the metabolic flux through the Krebs cycle. This technical guide provides a comprehensive overview of the multifaceted role of this compound, detailing its interactions with key enzymatic complexes, presenting quantitative data on its binding and kinetic effects, and outlining experimental protocols for its investigation.

This compound: A Central Regulator of ATP Synthase

The F1Fo-ATP synthase, the mitochondrial powerhouse, is a primary site of this compound's regulatory action. While serving as the substrate for ATP synthesis, the concentration of this compound also dictates the enzyme's activity.

Kinetic Parameters of ATP Synthase

The interplay between this compound and MgATP concentrations is crucial for the catalytic cycle of ATP synthase. While direct, equilibrium binding measurements under steady-state ATP synthesis are technically challenging, kinetic studies provide valuable insights into the enzyme's affinity for its substrate and product.

| Parameter | This compound | MgATP | Conditions | Source |

| Km | 2 - 10 µM | - | Bovine heart mitochondria | [1] |

| Kd1 (high-affinity site) | ~0.1 µM | Nanomolar range | E. coli F1-ATPase | [1] |

| Kd2, Kd3 (medium/low-affinity sites) | ~20 µM | ~1 µM, ~30 µM | E. coli F1-ATPase | [1] |

| Ki (inhibition of ATP synthesis) | - | ~2 mM | Bovine heart mitochondria | [1] |

Table 1: Kinetic and Dissociation Constants of ATP Synthase for this compound and MgATP. These values highlight the high affinity of ATP synthase for its substrate this compound, which is essential for efficient ATP production. The significantly higher Ki for MgATP indicates that product inhibition by ATP is a key regulatory mechanism.

Experimental Protocol: ATP Synthase Activity Assay

A common method to determine ATP synthase activity involves a coupled enzyme assay that measures the rate of ATP hydrolysis. To study the effect of this compound, it can be included as a competitive inhibitor.

Objective: To measure the ATPase activity of isolated mitochondria and determine the inhibitory effect of this compound.

Materials:

-

Isolated mitochondria

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl₂

-

ATP solution (100 mM)

-

This compound solution (varying concentrations)

-

Coupled enzyme system:

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture in a cuvette containing Assay Buffer, PEP, NADH, PK, and LDH.

-

Add isolated mitochondria to the cuvette and allow to equilibrate.

-

Initiate the reaction by adding a known concentration of ATP.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

To determine the effect of this compound, repeat the assay with varying concentrations of this compound added to the reaction mixture before the addition of ATP.

-

Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Plot the reaction velocity against the substrate (ATP) concentration in the presence and absence of the inhibitor (this compound) to determine the type of inhibition and the Ki value.

ATP Synthase Regulation by this compound

The binding of this compound to the catalytic sites of the F1 subunit of ATP synthase is a prerequisite for ATP synthesis. The ratio of ATP to ADP in the mitochondrial matrix is a key determinant of the directionality of the ATP synthase complex. High levels of ADP stimulate ATP synthesis, while a high ATP/ADP ratio can lead to product inhibition and even reverse the enzyme's function to hydrolyze ATP.

This compound and the Adenine Nucleotide Translocase (ANT)

The transport of ADP into the mitochondrial matrix and ATP out into the cytosol is facilitated by the Adenine Nucleotide Translocase (ANT), the most abundant protein in the inner mitochondrial membrane. This exchange is a critical step in providing the necessary substrate for ATP synthase and delivering energy to the rest of the cell.

Kinetics of Adenine Nucleotide Translocase

The ANT exhibits Michaelis-Menten kinetics for both ADP and ATP. The affinity for ADP is generally higher than for ATP, which favors the import of ADP into the mitochondria, especially when cellular energy demands are high.

| Substrate | Km | Organism/Tissue | Source |

| ADP | 1 - 10 µM | Rat liver | [1] |

| ATP | 1 - 150 µM | Rat liver | [1] |

Table 2: Kinetic Parameters of Adenine Nucleotide Translocase (ANT). The lower Km for ADP ensures its efficient uptake into the mitochondrial matrix, driving oxidative phosphorylation.

Experimental Protocol: Measuring ANT Activity

ANT activity can be measured by monitoring the exchange of radiolabeled nucleotides or by using fluorescent probes sensitive to ATP or ADP concentrations. A common method involves the "inhibitor-stop" technique.

Objective: To measure the rate of ADP/ATP exchange catalyzed by ANT in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Transport Buffer: 120 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM K-EGTA

-

Radiolabeled [¹⁴C]ADP

-

Unlabeled ADP and ATP

-

Carboxyatractyloside (CATR) - a specific inhibitor of ANT

-

Bongkrekic acid (BKA) - another specific inhibitor of ANT

-

Scintillation counter and vials

Procedure:

-

Pre-load isolated mitochondria with unlabeled ADP by incubation in Transport Buffer.

-

Initiate the exchange reaction by adding a known concentration of [¹⁴C]ADP to the mitochondrial suspension.

-

At various time points, stop the reaction by adding a potent ANT inhibitor such as CATR or BKA.

-

Separate the mitochondria from the incubation medium by rapid centrifugation through a layer of silicone oil.

-

Lyse the mitochondrial pellet and measure the amount of incorporated [¹⁴C]ADP using a scintillation counter.

-

The initial rate of [¹⁴C]ADP uptake reflects the activity of the ANT.

The Role of this compound in ANT Function

The ANT transports ADP³⁻ in exchange for ATP⁴⁻, a process that is electrogenic and driven by the mitochondrial membrane potential (ΔΨm). The higher negative charge of ATP means that its export is favored by the positive-outside membrane potential. Mg²⁺ does not directly participate in the transport but influences the availability of free ADP and ATP.

Allosteric Regulation of Krebs Cycle Enzymes by this compound

This compound also plays a crucial role in regulating the flux of metabolites through the Krebs cycle by allosterically modulating the activity of key enzymes, namely the Pyruvate Dehydrogenase Complex (PDC) and Isocitrate Dehydrogenase (IDH).

Pyruvate Dehydrogenase Complex (PDC)

The PDC catalyzes the irreversible conversion of pyruvate to acetyl-CoA, a key entry point into the Krebs cycle. The activity of PDC is tightly regulated by both covalent modification (phosphorylation/dephosphorylation) and allosteric effectors. While not a direct allosteric activator in the same way as for IDH, the ATP/ADP ratio is a critical indicator of the cell's energy status that influences PDC activity. High ratios of NADH/NAD⁺ and Acetyl-CoA/CoA, which are indicative of a high energy state, inhibit PDC. A lower ATP/ADP ratio, reflecting a need for energy, leads to conditions that favor PDC activation.

Isocitrate Dehydrogenase (IDH)

The NAD⁺-dependent isocitrate dehydrogenase (IDH3) is a key regulatory enzyme of the Krebs cycle. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. ADP is a potent allosteric activator of IDH3.

Kinetic Effect of ADP on Isocitrate Dehydrogenase:

| Effector | Effect on Km for Isocitrate | Effect on Vmax |

| ADP | Decreases | Increases |

Table 3: Allosteric Regulation of Isocitrate Dehydrogenase by ADP. ADP binding to a regulatory site on the enzyme induces a conformational change that increases its affinity for the substrate (isocitrate) and enhances its catalytic activity. Conversely, ATP is an allosteric inhibitor of IDH3.

Experimental Protocol: Isocitrate Dehydrogenase Activity Assay

The activity of IDH is typically measured by monitoring the production of NADH, which absorbs light at 340 nm.

Objective: To determine the allosteric activation of isocitrate dehydrogenase by ADP.

Materials:

-

Purified isocitrate dehydrogenase or mitochondrial extract

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂

-

Isocitrate solution (varying concentrations)

-

NAD⁺ solution

-

ADP solution (varying concentrations)

-

Spectrophotometer

Procedure:

-

Set up a reaction mixture in a cuvette containing Assay Buffer and NAD⁺.

-

Add the enzyme source (purified IDH or mitochondrial extract).

-

To test for allosteric activation, add a specific concentration of ADP to the cuvette. For a control, omit ADP.

-

Initiate the reaction by adding varying concentrations of isocitrate.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

-

Plot V₀ against the isocitrate concentration to generate Michaelis-Menten plots in the presence and absence of ADP.

-

Determine the Km and Vmax from these plots to quantify the effect of ADP.

Regulatory Pathway of Krebs Cycle by this compound

The activation of IDH by ADP increases the production of NADH and FADH₂, which in turn fuels the electron transport chain and ATP synthesis. This creates a feed-forward mechanism where a low energy state (high ADP) stimulates the central metabolic pathway to generate more ATP.

Conclusion

This compound is a central figure in the intricate dance of cellular respiration. Its roles extend far beyond that of a simple substrate. As a potent allosteric activator of isocitrate dehydrogenase, it directly links the energy status of the cell to the flux of the Krebs cycle. Its efficient transport into the mitochondrial matrix by the adenine nucleotide translocase is a critical determinant of the rate of oxidative phosphorylation. Furthermore, the delicate balance between this compound and MgATP concentrations within the mitochondrial matrix finely tunes the activity of ATP synthase, ensuring that energy production is tightly coupled to cellular demand. Understanding the multifaceted roles of this compound is paramount for researchers and drug development professionals seeking to modulate cellular metabolism in various physiological and pathological states. The experimental protocols outlined in this guide provide a foundation for further investigation into the complex and vital functions of this essential molecule.

References

The Biochemical Nexus: An In-depth Technical Guide to the Magnesium-ADP Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium (Mg²⁺) is the most abundant divalent cation within cells and is intrinsically linked to the fundamental processes of life. Its association with adenosine nucleotides, particularly adenosine diphosphate (ADP), forms a cornerstone of cellular bioenergetics, signal transduction, and enzymatic regulation. The Mg-ADP complex, often considered the biologically active form of ADP, is a critical player in a vast array of biochemical reactions.[1][2] This technical guide provides a comprehensive overview of the biochemical properties of the Mg-ADP complex, focusing on its structure, binding thermodynamics, and role in key cellular pathways. Detailed experimental protocols for studying this vital complex are also presented to aid researchers in their investigations.

Structural and Physicochemical Properties

The interaction between the magnesium ion and ADP is a dynamic process that significantly alters the conformation and electrostatic potential of the nucleotide. This complexation is crucial for stabilizing the negative charges on the phosphate groups, thereby facilitating its binding to enzymes and other proteins.[3][4]

Coordination and Structure

Spectroscopic and crystallographic studies have elucidated the primary coordination of Mg²⁺ to the phosphate chain of ADP. The magnesium ion typically forms a stable chelate with the α- and β-phosphate groups.[5][6]

-

NMR Spectroscopy: ³¹P NMR studies have been instrumental in defining the structure of the Mg-ADP complex in solution. The addition of Mg²⁺ to an ADP solution induces a downfield shift in the ³¹P signals of both the α- and β-phosphates, indicating a direct interaction.[1][2] Molecular dynamics simulations based on NMR data suggest a triangular pyramidal structure where Mg²⁺ is coordinated to two oxygens from the α-phosphate and one from the β-phosphate.[1][2]

-

X-ray Crystallography: Crystal structures of proteins in complex with Mg-ADP have confirmed this coordination. For instance, in the structure of the myosin motor domain, the Mg²⁺ ion is observed to be coordinated to the β-phosphate of ADP and several water molecules.[7] The precise coordination can, however, vary depending on the protein environment.

Binding Affinity and Thermodynamics

The binding of Mg²⁺ to ADP is a thermodynamically favorable process, characterized by a distinct enthalpic and entropic signature. Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring these thermodynamic parameters.

Table 1: Quantitative Data for Mg²⁺-ADP Interaction

| Parameter | Value | Experimental Condition | Reference |

| Dissociation Constant (Kd) | |||

| Mg-ADP | 0.05 - 0.06 mM | Equilibrium dialysis with 3-phosphoglycerate kinase | [8] |

| Mg-ADP | ~0.1 - 1 mM | General intracellular estimate | [3] |

| Mg-ADP | 0.069 (± 0.010) mM | Fluorescence spectroscopy with Na+,K+-ATPase | [9] |

| Thermodynamic Parameters (from ITC) | |||

| ΔG | Varies with temperature | Titration of Mg²⁺-ADP to GlcV | [2] |

| ΔH | Varies with temperature | Titration of Mg²⁺-ADP to GlcV | [2] |

| -TΔS | Varies with temperature | Titration of Mg²⁺-ADP to GlcV | [2] |

| ΔCp | -167 cal mol⁻¹ K⁻¹ | Titration of Mg²⁺-ADP to wt GlcV | [2] |

Role in Enzyme Kinetics and Regulation

The Mg-ADP complex is a key substrate, product, or allosteric regulator for a multitude of enzymes, particularly kinases and ATPases.

Kinases

For many kinases, Mg-ATP is the primary phosphoryl donor. Upon phosphoryl transfer, Mg-ADP is released as a product. The binding affinity of Mg-ADP to the kinase active site can be a critical determinant of the overall reaction kinetics, often acting as a competitive inhibitor to Mg-ATP binding. For example, in 3-phosphoglycerate kinase, Mg²⁺ significantly increases the binding affinity of ADP.[8][10]

ATPases

In ATPases, the hydrolysis of ATP to ADP and inorganic phosphate is coupled to various cellular processes. The release of Mg-ADP is often a rate-limiting step in the catalytic cycle of these enzymes, such as in the case of myosin.

Allosteric Regulation

Mg-ADP can also act as an allosteric modulator, binding to a site distinct from the active site to regulate enzyme activity. This is a crucial mechanism for feedback inhibition in metabolic pathways. For instance, in glycolysis, high concentrations of ADP can signal a low energy state and allosterically activate enzymes like phosphofructokinase.

Involvement in Cellular Signaling Pathways

The intracellular concentration of the Mg-ADP complex is a sensitive indicator of the cell's energy status and plays a pivotal role in various signaling cascades.

ATP-Sensitive Potassium (K-ATP) Channel Regulation

K-ATP channels link cellular metabolism to electrical excitability in various cell types, including pancreatic β-cells, neurons, and muscle cells. These channels are inhibited by ATP and activated by the Mg-ADP complex.[1] In pancreatic β-cells, an increase in blood glucose leads to a rise in the ATP/ADP ratio, causing K-ATP channel closure, membrane depolarization, and subsequent insulin secretion.[1][11] Conversely, an increase in Mg-ADP promotes channel opening.

Insulin Signaling

Magnesium is essential for proper insulin signaling. A deficiency in magnesium is associated with insulin resistance.[7][12] The Mg-ATP complex is a required cofactor for the tyrosine kinase activity of the insulin receptor.[12] Following insulin binding, the receptor autophosphorylates, initiating a downstream signaling cascade that ultimately leads to the translocation of glucose transporters (e.g., GLUT4) to the cell membrane and increased glucose uptake.[13]

P2Y Purinergic Receptor Signaling

Extracellular ADP is a signaling molecule that activates P2Y purinergic receptors, a class of G protein-coupled receptors (GPCRs). The P2Y12 receptor, in particular, is crucial for platelet aggregation.[14][15] Upon binding of ADP, the P2Y12 receptor couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and ultimately, platelet activation and aggregation.[4][15][16]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Mg²⁺-ADP Binding

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

-

Sample Preparation:

-

Prepare a solution of ADP in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The buffer must be identical for both the ADP and MgCl₂ solutions to minimize heats of dilution.[17]

-

Prepare a concentrated solution of MgCl₂ in the same buffer.

-

Degas both solutions to prevent air bubbles in the calorimeter cell.[17]

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).[18]

-

Load the ADP solution into the sample cell and the MgCl₂ solution into the injection syringe.

-

-

Titration:

-

Perform a series of small injections (e.g., 2-10 µL) of the MgCl₂ solution into the ADP solution.

-

Allow the system to reach equilibrium between injections, which is observed as the signal returning to baseline.[18]

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of Mg²⁺ to ADP.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single set of sites model) to determine Kd, n, and ΔH.[19] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a non-invasive technique that provides detailed information about the chemical environment of the phosphorus nuclei in ADP.

Methodology:

-

Sample Preparation:

-

Dissolve ADP in a D₂O-based buffer to a known concentration.

-

Prepare a series of samples with increasing concentrations of MgCl₂.

-

-

NMR Data Acquisition:

-

Acquire ³¹P NMR spectra for each sample at a constant temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Reference the spectra to an internal or external standard.

-

Measure the chemical shifts of the α- and β-phosphate resonances as a function of Mg²⁺ concentration.

-

The change in chemical shift can be used to determine the binding constant by fitting the data to a binding equation.

-

Enzyme Kinetics Assay

This protocol provides a general framework for studying the effect of Mg-ADP on an enzyme-catalyzed reaction using a spectrophotometric assay.

Methodology:

-

Assay Principle:

-

Couple the enzyme reaction to a second reaction that produces a change in absorbance. For example, for an ATPase, the production of ADP can be coupled to the pyruvate kinase/lactate dehydrogenase system, where the oxidation of NADH is monitored at 340 nm.

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing all necessary components except the initiating substrate (e.g., Mg-ATP). This includes the enzyme, coupling enzymes, and any other substrates or cofactors.

-

-

Kinetic Measurement:

-

Initiate the reaction by adding a range of concentrations of the substrate of interest (e.g., Mg-ATP).

-

To study the inhibitory effect of Mg-ADP, include varying concentrations of Mg-ADP in the reaction mixture.

-

Monitor the change in absorbance over time in a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.

-

Plot v₀ against the substrate concentration to generate a Michaelis-Menten plot.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

-

To determine the inhibition constant (Ki) for Mg-ADP, perform the experiments at different fixed concentrations of the inhibitor and analyze the data using Lineweaver-Burk or other suitable plots.

-

Conclusion

The magnesium-ADP complex is a ubiquitous and indispensable component of cellular biochemistry. Its formation modulates the structure and reactivity of ADP, enabling its diverse roles as an energy currency, a signaling molecule, and an enzymatic cofactor. A thorough understanding of the biochemical properties of the Mg-ADP complex is paramount for researchers in fundamental biology and for professionals in drug development targeting enzymes and signaling pathways that are dependent on this vital complex. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of the multifaceted roles of Mg-ADP in health and disease.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reactome | ADP signalling through P2Y purinoceptor 12 [reactome.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. cds.ismrm.org [cds.ismrm.org]

- 7. mdpi.com [mdpi.com]

- 8. Mg2+ affects the binding of ADP but not ATP to 3-phosphoglycerate kinase. Correlation between equilibrium dialysis binding and enzyme kinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Mg2+ Binding in the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATP-sensitive potassium channel - Wikipedia [en.wikipedia.org]

- 11. Insulin - Wikipedia [en.wikipedia.org]

- 12. Participation of Magnesium in the Secretion and Signaling Pathways of Insulin: an Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Magnesium increases insulin-dependent glucose uptake in adipocytes [frontiersin.org]

- 14. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]

- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 18. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isothermal titration calorimetry (ITC) analysis of either SKH (A), Mg2+ATP (B), or Mg2+ADP (C) binding to MtSK. [plos.figshare.com]

An In-depth Technical Guide to the Interaction of MgADP with Myosin and Actin Filaments

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interaction between Magnesium Adenosine Diphosphate (MgADP), myosin, and actin filaments. This interaction is a pivotal stage in the actomyosin cross-bridge cycle, the fundamental mechanism of muscle contraction and cellular motility.[1][2] Understanding the structural, kinetic, and mechanical properties of the this compound state is crucial for developing novel therapeutics targeting muscle disorders and other diseases involving myosin dysfunction.

The Actomyosin Cross-Bridge Cycle: The Role of the this compound State

The conversion of chemical energy from ATP hydrolysis into mechanical force by myosin motors is a cyclical process involving multiple distinct biochemical states.[1][2] The cycle begins when ATP binds to the myosin head, causing it to detach from the actin filament.[3][4] Myosin then hydrolyzes ATP into ADP and inorganic phosphate (Pi), a reaction that "cocks" the myosin head into a high-energy, pre-power stroke conformation.[3][5] Re-binding to actin triggers the release of Pi, which is closely associated with the initiation of the power stroke—the force-generating conformational change in myosin.[1][6]

The subsequent state, where this compound is still bound to the actomyosin complex, is a primary force-holding state.[7][8] The duration of this state is critical for determining the motor's duty ratio (the fraction of the cycle time that myosin is strongly bound to actin) and its processivity. The cycle concludes with the release of ADP, which leads to the rigor state (a strong, static bond between actin and myosin), ready for a new molecule of ATP to initiate another cycle.[2][5] The this compound state is therefore a key intermediate that governs the mechanics and kinetics of force production.

Caption: The actomyosin cross-bridge cycle highlighting the key nucleotide states.

Quantitative Analysis of this compound-Actomyosin Interactions

The affinity of myosin for actin and the kinetics of ADP release are profoundly influenced by the presence of Mg²⁺. These parameters vary between different myosin isoforms, reflecting their specialized biological roles.

Binding Affinity and Dissociation Constants

The interaction between myosin Subfragment-1 (S1) and F-actin is significantly modulated by Mg²⁺, particularly when ADP is present. In the absence of Mg²⁺ but with 2 mM ADP, the apparent dissociation constant (Kd) for striated muscle myosin S1 and actin is approximately 0.15 µM.[9] However, the addition of Mg²⁺ weakens this interaction, increasing the apparent Kd more than five-fold to 0.86 µM.[9] This indicates that Mg²⁺ actively alters the myosin S1-actin interaction in the presence of ADP.

| Myosin Type | Condition | Apparent Kd (µM) | Reference |

| Striated Muscle S1 | 2 mM ADP, no Mg²⁺ | 0.15 | [9] |

| Striated Muscle S1 | 2 mM ADP, with Mg²⁺ | 0.86 | [9] |

Kinetics of ADP Release

The rate of ADP release from the actomyosin complex is a critical determinant of the duration of the power stroke and, consequently, the unloaded shortening velocity in muscle fibers.[10] Increasing the concentration of free Mg²⁺ universally slows the rate of ADP release across different myosin classes.[10] This effect largely explains the Mg²⁺ dependence of in vitro actin sliding velocity in motility assays, supporting a detachment-limited mechanism of motility where ADP release is the rate-limiting step.[10]

| Myosin Type | [Mg²⁺]free | ADP Release Rate (k-AD) | Reference |

| Dictyostelium Myo1B | 0.05 mM | ~25 s⁻¹ | [11] |

| Dictyostelium Myo1B | 4.55 mM | ~10 s⁻¹ | [11] |

| Dictyostelium Myo1E | 0.05 mM | ~12 s⁻¹ | [11] |

| Dictyostelium Myo1E | 4.55 mM | ~2 s⁻¹ | [11] |

Force Production

Single-molecule studies using laser traps have quantified the forces generated by myosin. At high loads, a single power stroke can generate a peak force of 5-6 pN.[12] The presence of this compound is associated with the primary force-generating state.[8] The transition from the force-generating ADP state to the rigor state involves a lever arm rotation of approximately 9.5° in myosin V.[7][8] This structural change is coupled to rearrangements in the motor domain that underlie the strain-dependent release of this compound, a critical feature for processive motors.[7]

| Parameter | Value | Condition | Myosin Type | Reference |

| Peak Force | 5-6 pN | High Load | Actomyosin | [12] |

| Unbinding Force | 0.092 ± 0.022 pN | Unphosphorylated | Phasic Smooth Muscle | [13] |

| Unbinding Force | 0.084 ± 0.017 pN | Unphosphorylated | Tonic Smooth Muscle | [13] |

| Lever Arm Rotation | ~9.5° | ADP Release | Myosin V | [7] |

Structural Insights into the Actomyosin-MgADP Complex

High-resolution cryo-electron microscopy (cryo-EM) has provided unprecedented structural detail of the actomyosin complex in various nucleotide states, including the this compound-bound state.[14][15][16][17]

In the presence of this compound, the myosin motor domain remains strongly bound to actin, with the actin-binding cleft in a closed conformation.[7][8] This is accomplished through a previously unseen conformation of the β-sheet that underlies the nucleotide-binding pocket.[7][8] These structural rearrangements within the transducer region of myosin allow it to maintain high affinity for both actin and this compound simultaneously, which is essential for force generation.[7]

Comparison of cryo-EM structures of myosin in the this compound and rigor (nucleotide-free) states reveals significant conformational changes. For instance, studies on myosin VI show a transition from the ADP state to rigor is accompanied by reciprocal rearrangements in both actin and myosin, suggesting that actin's structural plasticity plays a role in force generation.[15] These structural insights provide a rationale for the force sensitivity of the ADP release step in the mechanochemical cycle.[15][18]

Caption: Logical relationships between key structural states and elements in myosin.

Key Experimental Protocols

Studying the actomyosin-MgADP interaction requires a suite of biophysical and biochemical assays.

In Vitro Motility Assay

This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors immobilized on a surface.[19][20][21][22] It is a powerful tool for measuring the velocity of actin translocation, which is often limited by the rate of ADP release.

Detailed Protocol Steps:

-

Flow Chamber Assembly: Construct a flow chamber by securing a nitrocellulose-coated coverslip to a glass slide.[20][23] The nitrocellulose provides a surface for myosin adhesion.

-

Myosin Immobilization: Introduce a solution containing myosin (e.g., 0.2 mg/ml heavy meromyosin or S1) into the chamber.[19] Allow it to incubate for 1-2 minutes to ensure adherence to the nitrocellulose coat.

-

Blocking: Wash the chamber with a blocking buffer, typically containing Bovine Serum Albumin (BSA), to prevent non-specific binding of actin filaments to the surface.

-

Actin Introduction: Flow in a solution of fluorescently labeled actin filaments (e.g., rhodamine-phalloidin labeled actin).[19] Allow a 1-minute incubation for the filaments to bind to the active myosin heads.

-

Initiation of Motility: Initiate movement by adding the final motility buffer containing MgATP.[19] This buffer may also contain an ATP regeneration system (creatine phosphate and creatine kinase) and an oxygen scavenging system to reduce photobleaching. A crowding agent like methylcellulose is often included to keep the filaments near the surface.[19][23]

-

Visualization and Analysis: Observe the gliding movement of the actin filaments using an inverted epifluorescence microscope, often with Total Internal Reflectance Fluorescence (TIRF) for improved signal-to-noise.[21] Record videos and analyze filament velocities using specialized software.

Caption: Workflow for a typical in vitro motility assay.

Actin Co-sedimentation Assay

This technique is used to measure the binding of myosin to F-actin. F-actin is significantly larger than myosin S1 and can be pelleted by ultracentrifugation. If myosin binds to actin, it will co-sediment and appear in the pellet. By varying protein concentrations and analyzing the supernatant and pellet fractions via SDS-PAGE, one can determine binding affinities (Kd).

Single-Molecule Laser Trap Assay

This powerful technique measures the forces and displacements generated by single actomyosin interactions.[12][24] A polystyrene bead, attached to a single actin filament, is captured in a laser trap. The actin filament is then brought into contact with an immobilized myosin molecule. The force required to unbind the myosin from the actin can be calculated from the displacement of the bead from the trap's center, providing direct measurements of binding strength and power stroke events.[13][24]

Implications for Drug Development

The actomyosin-MgADP state is a promising target for small molecule modulators. Compounds that alter the kinetics of ADP release or the affinity of the ADP-bound state can have profound effects on muscle contractility.

-

Inhibitors: Small molecules that stabilize the this compound state could prolong the force-holding phase, potentially acting as force enhancers. This could be beneficial in diseases characterized by weak muscle contraction, such as certain cardiomyopathies.

-

Activators: Conversely, compounds that accelerate ADP release would shorten the cross-bridge duty cycle. This could be a therapeutic strategy for conditions involving hyper-contractility or impaired relaxation.

The detailed quantitative data and experimental protocols outlined in this guide provide the foundational knowledge for designing screening assays to identify and characterize such modulators, paving the way for novel therapeutic interventions targeting the core machinery of muscle function.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Myosin - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. hasyweb.desy.de [hasyweb.desy.de]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. Interplay of actin, ADP and Mg2+ interactions with striated muscle myosin: Implications of their roles in ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Magnesium Modulates Actin Binding and ADP Release in Myosin Motors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Single-molecule analysis of the actomyosin motor using nano-manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. High-resolution cryo-EM structures of actin-bound myosin states reveal the mechanism of myosin force sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cryo-EM structures reveal specialization at the myosin VI-actin interface and a mechanism of force sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cryo-Electron Microscopy of Actomyosin Complexes [scripps.edu]

- 17. High-resolution structures of the actomyosin-V complex in three nucleotide states provide insights into the force generation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] High-resolution cryo-EM structures of actin-bound myosin states reveal the mechanism of myosin force sensing | Semantic Scholar [semanticscholar.org]

- 19. In vitro Motility Assays with Actin [biocyclopedia.com]

- 20. The Debold Lab - Techniques - In Vitro Motility Assay [umass.edu]

- 21. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]

- 22. In Vitro Motility Assay to Study Translocation of Actin by Myosin | Semantic Scholar [semanticscholar.org]

- 23. Video: The Gliding Actin Filament Assay: An In Vitro Motility Assay to Study Translocation of Actin Filaments on Immobilized Myosins - Experiment [app.jove.com]

- 24. lauzonlabmcgill.com [lauzonlabmcgill.com]

The Pivotal Role of Free MgADP in Cellular Energetics and Signaling: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular concentration, homeostasis, and signaling functions of free magnesium-adenosine diphosphate (MgADP). Understanding the dynamics of this critical molecule is paramount for research in cellular metabolism, signal transduction, and the development of therapeutic agents targeting metabolic and proliferative diseases. This document synthesizes key quantitative data, details essential experimental protocols for accurate measurement, and visualizes the complex interplay of this compound in cellular pathways.

Intracellular Concentration and Homeostasis of Free this compound

The intracellular concentration of free this compound is a critical indicator of the cell's energetic state and a key regulator of numerous enzymatic and signaling processes. Unlike the more abundant MgATP, the concentration of free this compound is maintained at a relatively low level, making the ATP/ADP ratio a highly sensitive measure of cellular energy charge. The homeostasis of this compound is tightly regulated by a network of enzymes, primarily adenylate kinase (AK) and creatine kinase (CK), which buffer the adenine nucleotide pool.[1][2][3][4][5]

Quantitative Data on Intracellular Free this compound and Related Moieties

The precise concentration of free this compound can vary depending on the cell type, metabolic state, and subcellular compartment. The following table summarizes available quantitative data for intracellular free this compound and related components critical for its homeostasis.

| Cell/Tissue Type | Parameter | Concentration Range | Method of Measurement | Reference(s) |

| Smooth Muscle | Free Intracellular [this compound] | 44 - 123 µM | Inferred from tissue experiments | [6] |

| Cardiac Muscle | Total [ADP] | ~10 µM | Not specified | [7] |

| Cardiac Muscle | Free [Mg²⁺] | ~0.7 mM | Not specified | [8] |

| Skeletal Muscle | Free [Mg²⁺] | 0.9 - 1.3 mM | Not specified | [8] |

| Human Brain | Free Cytosolic [Mg²⁺] | ~0.182 mM | ³¹P-MRS | [9] |

| Rat Cardiac Myocytes | Kᵢ of this compound for Myofibrillar ATPase | ~0.012 ± 0.003 mM | Enzyme kinetics | [10] |

Note: Direct measurement of free this compound is technically challenging. Many reported values are for total ADP or are estimations based on the concentrations of ATP, AMP, creatine, phosphocreatine, and free Mg²⁺, assuming the near-equilibrium of the adenylate kinase and creatine kinase reactions.

Regulatory and Signaling Pathways of this compound

Free this compound is not merely a byproduct of ATP hydrolysis but an active signaling molecule. Its concentration, relative to ATP, governs the activity of key metabolic enzymes and ion channels, thereby coupling cellular energy status to physiological responses.

The Adenylate Kinase and Creatine Kinase Buffering Systems

Adenylate kinase (AK) and creatine kinase (CK) are crucial for maintaining energy homeostasis. AK catalyzes the reversible reaction ATP + AMP ⇌ 2 ADP, while CK facilitates the transfer of a phosphoryl group between creatine and ADP (PCr + this compound⁻ + H⁺ ⇌ Cr + MgATP²⁻). These enzymes are strategically localized in different cellular compartments, including near sites of high ATP consumption and production, to efficiently buffer the ATP/ADP ratio and relay energetic signals.[1][2][3][4][5]

This compound as a Regulator of KATP Channels

ATP-sensitive potassium (KATP) channels are metabolic sensors that link the cellular energy state to membrane excitability. While high concentrations of ATP inhibit these channels, this compound has a stimulatory effect, promoting channel opening. This dual regulation by ATP and this compound allows KATP channels to respond sensitively to changes in the ATP/ADP ratio, playing critical roles in processes like insulin secretion from pancreatic β-cells and cardioprotection during ischemia.

Experimental Protocols for the Measurement of Intracellular this compound

Accurate quantification of intracellular this compound is essential for studying cellular energetics. Below are detailed methodologies for the key experimental approaches.

Experimental Workflow for Nucleotide Analysis

A generalized workflow for the analysis of intracellular nucleotides is depicted below. The initial steps of sample quenching and nucleotide extraction are critical to prevent the degradation of these labile molecules.

Protocol for Nucleotide Extraction from Mammalian Cells

This protocol is a general guideline for the extraction of nucleotides from cultured mammalian cells for subsequent analysis by methods such as HPLC-MS.

-

Cell Culture and Quenching:

-

Culture cells to the desired confluency (typically 80-90%) in a 6-well plate or 10 cm dish.

-

Aspirate the culture medium completely.

-

Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

To quench metabolic activity, add ice-cold extraction solvent directly to the plate. A commonly used solvent is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v). Alternatively, alkaline extraction with 0.1 M potassium hydroxide (KOH) can be effective for preserving reduced nucleotides.[11]

-

Place the plate on dry ice for 10-15 minutes to ensure complete quenching and cell lysis.

-

-

Extraction:

-

Scrape the cells in the extraction solvent using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute at 4°C.

-

-

Debris Removal:

-

Centrifuge the lysate at maximum speed (e.g., >14,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

-

Sample Collection and Storage:

-

Carefully transfer the supernatant, which contains the nucleotides, to a new pre-chilled microcentrifuge tube.

-

The sample can be immediately used for analysis or stored at -80°C. For long-term storage, the solvent can be evaporated under a stream of nitrogen or using a vacuum concentrator, and the dried pellet stored at -80°C.

-

Protocol for ³¹P-NMR Spectroscopy for this compound Measurement

³¹P-NMR is a non-invasive technique that can be used to determine the intracellular concentrations of phosphorus-containing metabolites, including ATP and Pi, and to estimate the concentration of free Mg²⁺. The chemical shifts of the α, β, and γ phosphates of ATP are sensitive to Mg²⁺ binding, allowing for the calculation of the MgATP/ATP ratio and subsequently the free Mg²⁺ concentration.[9][12][13][14][15][16]

-

Sample Preparation:

-

For cell suspensions, cells are typically perfused with a nutrient-containing medium within the NMR tube.

-

For tissue samples, the tissue is often perfused in an NMR-compatible chamber.

-

A reference compound (e.g., trimethylphosphine oxide) is included for chemical shift referencing and quantification.[14]

-

-

NMR Data Acquisition:

-

Spectra are acquired on a high-field NMR spectrometer equipped with a phosphorus probe.

-

Key acquisition parameters include the pulse angle, relaxation delay, and number of scans, which need to be optimized for quantitative analysis. Proton decoupling is typically used to improve spectral resolution.

-

-

Spectral Analysis:

-

The chemical shift difference between the β-ATP and γ-ATP peaks is used to determine the ratio of MgATP to free ATP, based on a standard calibration curve.

-

The concentration of free Mg²⁺ is calculated from the MgATP/ATP ratio and the known dissociation constant of MgATP under physiological conditions.

-

The concentration of free this compound can then be estimated using the adenylate kinase equilibrium equation, provided the concentrations of ATP, AMP, and free Mg²⁺ are known.

-

Protocol for Luciferase-Based ADP Assay

Luciferase-based assays are highly sensitive and are commonly used for the quantification of ATP and ADP. Commercial kits are widely available for this purpose.[17][18][19][20][21]

-

Principle: The assay is typically a two-step process. First, endogenous ATP is measured by the light produced from the luciferase-catalyzed reaction of ATP with luciferin. Then, ADP is converted to ATP by an ADP-converting enzyme (e.g., pyruvate kinase with phosphoenolpyruvate), and the newly formed ATP is quantified in a second luciferase reaction. The ADP concentration is calculated by subtracting the initial ATP measurement from the total ATP measurement.

-

Reagent Preparation:

-

Prepare reagents according to the manufacturer's instructions. This typically involves reconstituting lyophilized enzymes and substrates.

-

Prepare a standard curve using the provided ADP standard.

-

-

Assay Procedure (for cultured cells in a 96-well plate):

-

Prepare cell lysates as described in the nucleotide extraction protocol (a lysis buffer compatible with the luciferase assay is often provided in the kit).

-

Add a small volume of cell lysate (e.g., 10-50 µL) to the wells of a white, opaque 96-well plate.

-

Step 1 (ATP measurement): Add the ATP monitoring enzyme/substrate solution to each well. Incubate for a specified time (e.g., 2-10 minutes) at room temperature. Measure the luminescence using a luminometer.

-

Step 2 (Total ATP + ADP measurement): Add the ADP converting enzyme to each well. Incubate for a specified time (e.g., 10-20 minutes) at room temperature to allow for the conversion of ADP to ATP. Measure the luminescence again.

-

-

Calculation:

-

Calculate the concentration of ATP and total ATP+ADP in the samples using the standard curve.

-

The concentration of ADP is determined by the following formula: [ADP] = [Total ATP+ADP] - [ATP].

-

Conclusion

The intracellular concentration of free this compound is a tightly regulated and highly dynamic parameter that is central to cellular energy homeostasis and signal transduction. Its accurate measurement is crucial for a deep understanding of metabolic regulation in both health and disease. The methodologies and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted roles of this compound. Future research focusing on the development of real-time, in vivo sensors for free this compound will further illuminate its complex spatiotemporal dynamics within the cell.

References

- 1. researchgate.net [researchgate.net]

- 2. Adenylate kinase: kinetic behavior in intact cells indicates it is integral to multiple cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Adenine Nucleotide Metabolism by Adenylate Kinase Isozymes: Physiological Roles and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenylate kinase - Wikipedia [en.wikipedia.org]

- 5. ahajournals.org [ahajournals.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. mdpi.com [mdpi.com]

- 8. Magnesium Modulates Actin Binding and ADP Release in Myosin Motors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Free magnesium concentration in the human brain - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The mechanism of the force enhancement by this compound under simulated ischaemic conditions in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. Intracellular pH measurements by 31P nuclear magnetic resonance. Influence of factors other than pH on 31P chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. synapse.koreamed.org [synapse.koreamed.org]

- 16. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]

- 17. Plasma ADP levels: direct determination with luciferase luminescence using a biometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. content.abcam.com [content.abcam.com]

- 20. med.emory.edu [med.emory.edu]

- 21. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]

The Pivotal Role of the MgADP to MgATP Ratio in Cellular Bioenergetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ratio of magnesium-complexed adenosine diphosphate (MgADP) to adenosine triphosphate (MgATP) is a critical determinant of a cell's energetic and metabolic state. Far more than a simple reflection of energy currency, this ratio acts as a sensitive rheostat, dynamically modulating enzymatic activities, signaling pathways, and fundamental cellular processes. The chelation of these nucleotides by the divalent cation magnesium (Mg²⁺) is of paramount importance, as the Mg-complexed forms are the biologically active species for a vast array of enzymes, including kinases and ATPases.[1][2] This guide provides a detailed exploration of the physiological relevance of the this compound/MgATP ratio, offering quantitative data, experimental methodologies, and a depiction of the core signaling pathways involved.

The Bioenergetic Significance of the this compound/MgATP Ratio

In cellular environments, both ATP and ADP are predominantly complexed with Mg²⁺.[3] ATP has a much higher affinity for Mg²⁺ than ADP, meaning that even with fluctuating total adenine nucleotide pools, the concentrations of the magnesium-bound species are what truly dictate metabolic responses.[3] The this compound/MgATP ratio, rather than the total ATP/ADP ratio, is therefore a more accurate indicator of the cell's capacity to perform work. A low this compound/MgATP ratio signifies a high energy state, where the cell is replete with the necessary fuel for anabolic processes, ion transport, and muscle contraction.[4] Conversely, an elevation in this ratio signals a state of energy deficit, triggering catabolic pathways to replenish ATP stores.

Quantitative Data on Cellular this compound/MgATP Ratios

The precise this compound/MgATP ratio can vary significantly depending on the cell type, metabolic condition, and subcellular compartment. The following table summarizes representative values gleaned from the literature.

| Cell/Tissue Type | Condition | Subcellular Compartment | Typical this compound/MgATP Ratio | Reference |

| Sycamore (Plant Cells) | Nutrient-rich | Cytosol | ~0.03 | [3] |

| Sycamore (Plant Cells) | Nutrient-rich | Mitochondrial Matrix | ~0.1 | [3] |

| Cardiac Muscle | Ischemia | Cytosol | Increased | [5] |

| Skeletal Muscle | Rest | Cytosol | Low (High Energy State) | [5] |

| Skeletal Muscle | Intense Exercise | Cytosol | Increased | [5] |

Note: Absolute concentrations and ratios can differ based on the measurement technique employed.

Core Regulatory Pathways Modulated by the this compound/MgATP Ratio

The this compound/MgATP ratio exerts its influence over cellular metabolism primarily through the allosteric regulation of key enzymes and signaling proteins. Two of the most critical pathways are the AMP-activated protein kinase (AMPK) system and the ATP-sensitive potassium (KATP) channels.

AMPK is a master regulator of cellular energy homeostasis. It is activated by an increase in the AMP/ATP and ADP/ATP ratios, which are indicative of a low energy state. While AMP is a potent allosteric activator, ADP also plays a crucial role by promoting the phosphorylation of AMPK by upstream kinases and by inhibiting its dephosphorylation. Once activated, AMPK initiates a cascade of events aimed at restoring energy balance: it stimulates catabolic processes such as glycolysis and fatty acid oxidation while simultaneously inhibiting anabolic pathways like protein and lipid synthesis.

KATP channels are present in the plasma membranes of various cell types, including pancreatic β-cells, neurons, and muscle cells. These channels link the cell's metabolic state to its electrical excitability.[6] MgATP binds to the sulfonylurea receptor (SUR) subunit of the channel, leading to its closure. Conversely, an increase in this compound competes with MgATP, promoting channel opening.[6] In pancreatic β-cells, this mechanism is fundamental to insulin secretion. High glucose leads to a high MgATP/MgADP ratio, closing KATP channels, which in turn depolarizes the cell membrane, opens voltage-gated calcium channels, and triggers insulin release.[6]

Experimental Protocols for Measuring the this compound/MgATP Ratio

Accurate determination of the this compound/MgATP ratio is crucial for studying cellular bioenergetics. The choice of method depends on the specific research question, sample type, and required sensitivity.

HPLC is a robust and widely used method for separating and quantifying adenine nucleotides.

Protocol Outline:

-

Sample Collection and Quenching: Rapidly freeze-clamp tissues or aspirate the medium from cell cultures and immediately add a perchloric acid solution to quench metabolic activity and extract nucleotides.

-

Neutralization: Neutralize the acid extract with a potassium carbonate solution.

-

Centrifugation: Centrifuge to remove the protein precipitate and potassium perchlorate.

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase HPLC column (e.g., a C18 column).

-

Elution: Use an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) in the mobile phase with a phosphate buffer and an acetonitrile gradient to separate ADP and ATP.

-

Detection and Quantification: Detect the nucleotides using a UV detector at 254 nm. Quantify the peaks by comparing their area to those of known standards.

These assays offer high sensitivity and are suitable for high-throughput screening.

Protocol Outline:

-

Cell Lysis: Lyse cells using a reagent that inactivates ATPases to preserve the in vivo nucleotide levels.

-

ATP Measurement: In the first step, add a luciferin/luciferase reagent to an aliquot of the lysate. The light produced is proportional to the ATP concentration.

-

ADP to ATP Conversion: In a second aliquot, add pyruvate kinase and phosphoenolpyruvate to convert all ADP to ATP.

-

Total Adenine Nucleotide Measurement: Measure the total ATP (original ATP + newly formed ATP) using the luciferin/luciferase reagent.

-

Calculation: Subtract the initial ATP measurement from the total measurement to determine the ADP concentration. Calculate the ratio.

Conclusion

The this compound/MgATP ratio is a fundamental parameter in cellular physiology, acting as a primary sensor of the cell's energetic status. Its fluctuations are tightly coupled to the regulation of metabolic pathways that govern both energy production and consumption. A thorough understanding of this ratio and the pathways it controls is essential for research in metabolism, cellular signaling, and the development of therapeutic agents targeting metabolic dysregulation in diseases such as cancer, diabetes, and cardiovascular disorders. The methodologies and pathways detailed in this guide provide a framework for researchers to explore the intricate role of the this compound/MgATP ratio in health and disease.

References

- 1. Glycolysis - Wikipedia [en.wikipedia.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. pnas.org [pnas.org]

- 4. youtube.com [youtube.com]

- 5. Magnesium Modulates Actin Binding and ADP Release in Myosin Motors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATP-sensitive potassium channel - Wikipedia [en.wikipedia.org]

Unveiling the MgADP Binding Sites on Sulfonylurea Receptor 1 (SUR1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Magnesium-Adenosine Diphosphate (MgADP) binding sites on the Sulfonylurea Receptor 1 (SUR1), a critical component of the ATP-sensitive potassium (K-ATP) channel. Understanding the intricacies of this compound interaction with SUR1 is paramount for elucidating the molecular mechanisms of insulin secretion and for the development of novel therapeutics targeting metabolic disorders such as persistent hyperinsulinemic hypoglycemia of infancy (PHHI) and neonatal diabetes. This document details the quantitative aspects of this compound binding, the experimental protocols used to investigate these interactions, and the signaling pathways involved.

Core Concepts: The Role of this compound in K-ATP Channel Gating

The K-ATP channel, an octameric complex of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits, acts as a metabolic sensor, linking the cell's energetic state to its electrical activity.[1][2][3] The channel's activity is dually regulated by adenine nucleotides: ATP binding to Kir6.2 inhibits channel opening, while the interaction of Mg-nucleotides, primarily this compound, with SUR1 promotes channel activation.[1][3] This activation by this compound is crucial for maintaining a low level of channel activity in resting cells and for responding to changes in the intracellular ATP/ADP ratio.

SUR1, a member of the ATP-binding cassette (ABC) transporter superfamily, possesses two cytosolic nucleotide-binding domains (NBDs), designated NBD1 and NBD2.[3][4] Both NBDs are implicated in the binding of this compound and the subsequent conformational changes that lead to channel opening.[5][6] Structural and functional studies have revealed a cooperative binding mechanism between the two NBDs, where the binding of this compound induces dimerization of the NBDs, a key step in channel activation.[4]

Quantitative Analysis of this compound Binding and Channel Activation

The interaction of this compound with SUR1 has been quantified using various experimental approaches, primarily through electrophysiological measurements of channel activity. The concentration of this compound required to elicit a half-maximal activation (EC50) is a key parameter used to assess the sensitivity of the K-ATP channel to this nucleotide.

Table 1: EC50 Values for this compound Activation of Wild-Type and Mutant SUR1/Kir6.2 Channels

| SUR1 Construct | Kir6.2 Construct | EC50 for this compound (µM) | Key Findings | Reference(s) |

| Wild-Type | G334D | 8 | The G334D mutation in Kir6.2 abolishes ATP inhibition, allowing for the isolated study of this compound activation. | [1][7] |

| Wild-Type | G334D | 9 | Consistent measurement of high this compound sensitivity in the absence of ATP inhibition. | [2] |

| K719A (NBD1 Walker A) | G334D | Significantly increased | Mutation in NBD1's Walker A motif drastically reduces this compound sensitivity, indicating a role for NBD1 in this compound-dependent activation. | [3] |

| K1384M (NBD2 Walker A) | G334D | Significantly increased | Mutation in NBD2's Walker A motif impairs this compound activation, highlighting the critical role of NBD2. | [3] |

| D1506N (NBD2 Walker B) | Wild-Type | Abolished this compound stabilization | Walker B mutation in NBD2 disrupts the stabilizing effect of this compound on nucleotide binding. |

Note: EC50 values can vary depending on experimental conditions, such as the specific Kir6.2 mutant used to eliminate ATP sensitivity and the ionic composition of the recording solutions.

Table 2: Binding Affinity (Kd) for Nucleotides at SUR1

Direct measurements of binding affinity (Kd) are more challenging and often rely on techniques like photoaffinity labeling. A mechanistic model predicts a dissociation constant (Kd) for this compound at the stimulatory site on SUR1.

| Ligand | Predicted Kd (µM) | Method | Reference(s) |

| This compound | 18 | Equilibrium Allosteric Model | [3] |

Signaling and Molecular Mechanism

The binding of this compound to SUR1 initiates a cascade of conformational changes that are transmitted to the Kir6.2 pore, leading to an increase in the channel's open probability.

Cooperative Binding and NBD Dimerization

Structural and biochemical evidence suggests a cooperative mechanism of nucleotide binding to the two NBDs of SUR1.[4] this compound binding to NBD2 is thought to be a primary event that promotes a conformational change, facilitating the binding of a nucleotide (either ATP or another this compound) to NBD1. This cooperative binding leads to the dimerization of NBD1 and NBD2, a conformational state associated with channel activation. Cryo-electron microscopy (cryo-EM) structures of the K-ATP channel in the presence of Mg-ADP have provided visual evidence of this NBD-dimerized conformation.[8]

The following diagram illustrates the proposed signaling pathway for this compound-mediated activation of the K-ATP channel.

Experimental Protocols

Investigating the this compound binding sites on SUR1 requires a combination of molecular biology, biochemistry, and electrophysiology techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to introduce specific amino acid substitutions in the NBDs of SUR1 to probe the roles of individual residues in this compound binding and channel activation. The QuikChange™ site-directed mutagenesis protocol is a common method.

Protocol Overview:

-

Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

-

PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., PfuUltra) with the plasmid DNA containing the wild-type SUR1 cDNA as a template and the mutagenic primers. The reaction cycles are typically:

-

Initial denaturation: 95°C for 1 minute.

-

18 cycles of:

-

Denaturation: 95°C for 50 seconds.

-

Annealing: 60°C for 50 seconds.

-

Extension: 68°C for 1 minute per kb of plasmid length.

-

-

Final extension: 68°C for 7 minutes.

-

-

Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: Transform the DpnI-treated, nicked plasmid DNA into competent E. coli cells. The nicks in the plasmid are repaired by the bacterial host.

-

Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Photoaffinity Labeling

Photoaffinity labeling is a powerful biochemical technique to identify and characterize nucleotide binding sites. It utilizes a photoreactive analog of the ligand, such as 8-azido-ADP, which covalently crosslinks to the binding site upon UV irradiation.

Detailed Protocol:

-

Membrane Preparation:

-

Express SUR1 (often with Kir6.2) in a suitable expression system (e.g., COS-7 cells or Xenopus oocytes).

-

Homogenize the cells in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA) and centrifuge to pellet the membranes.

-

Resuspend the membrane fraction in a suitable buffer.

-

-

Binding Reaction:

-

Incubate the membrane preparation with radiolabeled 8-azido-[α-³²P]ADP in the presence of MgCl₂ in the dark at 4°C for a specified time (e.g., 30 minutes) to allow for binding equilibrium to be reached.

-

For competition experiments, include varying concentrations of non-radiolabeled ADP or other nucleotides.

-

-

UV Crosslinking:

-

Expose the samples to UV light (e.g., 254 nm) on ice for a short duration (e.g., 5-10 minutes) to induce covalent crosslinking of the 8-azido-ADP to the binding site.

-

-

SDS-PAGE and Autoradiography:

-

Solubilize the membrane proteins and separate them by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled SUR1 protein.

-

-

Identification of Labeled Domains:

-

To distinguish between labeling of NBD1 and NBD2, limited proteolysis (e.g., with trypsin) can be performed after crosslinking, followed by immunoprecipitation with domain-specific antibodies.

-

Electrophysiology (Patch-Clamp)

The inside-out patch-clamp technique is the gold standard for studying the effects of intracellular ligands like this compound on K-ATP channel activity.

Detailed Protocol:

-

Cell Preparation and Expression:

-

Co-express wild-type or mutant SUR1 and Kir6.2 subunits in a suitable cell line (e.g., HEK293 cells or Xenopus oocytes).

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 1-3 MΩ when filled with pipette solution.

-

The pipette solution typically contains a potassium salt (e.g., 140 mM KCl), EGTA, and HEPES buffer, pH 7.2.

-

-

Seal Formation:

-

Approach a cell with the micropipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance "gigaohm" seal ( >1 GΩ) between the pipette tip and the cell membrane.

-

-

Patch Excision:

-

Retract the pipette from the cell to excise a small patch of the membrane, with the intracellular side now facing the bath solution. This is the "inside-out" configuration.

-

-

Data Acquisition:

-

Hold the membrane potential at a constant voltage (e.g., -50 mV).

-

Record the channel currents in a control bath solution (typically containing a potassium salt and buffer).

-

Perfuse the patch with solutions containing various concentrations of this compound to measure the dose-dependent activation of the K-ATP channels.

-

-

Data Analysis:

-

Measure the steady-state current at each this compound concentration.

-

Plot the normalized current as a function of the this compound concentration and fit the data with the Hill equation to determine the EC50 and Hill coefficient.

-

Conclusion

The this compound binding sites on SUR1 are critical for the physiological regulation of K-ATP channels. The cooperative interaction between NBD1 and NBD2, leading to their dimerization upon this compound binding, is a key mechanistic step in channel activation. Quantitative analysis of this compound sensitivity, primarily through electrophysiological measurements, has provided valuable insights into the function of these domains and the impact of disease-causing mutations. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate relationship between this compound binding and K-ATP channel gating, paving the way for a deeper understanding of cellular metabolism and the development of targeted therapies.

References

- 1. rupress.org [rupress.org]

- 2. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nucleotide-Binding Sites of SUR1: A Mechanistic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation-dependent Changes in Nucleotide Binding, Conformation, and Dynamics of the First Nucleotide Binding Domain (NBD1) of the Sulfonylurea Receptor 2B (SUR2B) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biophysics.physics.ox.ac.uk [biophysics.physics.ox.ac.uk]

- 6. MgATP activates the β cell KATP channel by interaction with its SUR1 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the K(ATP) channel by Mg-nucleotide interaction with SUR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Patch Clamp Protocol [labome.com]

The Pivotal Role of MgADP in the Regulation of Nucleotide-Binding Domains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium-complexed adenosine diphosphate (MgADP) is a critical regulator of Nucleotide-Binding Domains (NBDs), the conserved ATPase modules that power a vast array of cellular processes. While often considered the product of ATP hydrolysis, this compound is not merely a passive byproduct but an active effector that modulates the conformational landscape and functional output of NBD-containing proteins. This technical guide provides an in-depth exploration of the multifaceted role of this compound in regulating NBDs, with a particular focus on ATP-Binding Cassette (ABC) transporters and ATP-sensitive potassium (KATP) channels. We will delve into the quantitative biophysical parameters governing this compound-NBD interactions, detail key experimental methodologies for their study, and visualize the intricate signaling pathways and experimental workflows involved.

Introduction: Beyond a Hydrolysis Product

Nucleotide-Binding Domains are the molecular engines that drive a multitude of cellular activities, from transmembrane transport to DNA repair and protein folding. The canonical model of NBD function centers on the binding and hydrolysis of ATP, which fuels conformational changes that perform work. However, the subsequent release of ADP and inorganic phosphate (Pi) is not a simple reset of the system. The rebinding and regulatory effects of this compound play a crucial and often complex role in the catalytic cycle.

In the context of ABC transporters, this compound is a key player in the "ATP switch" model, where the binding and hydrolysis of ATP drive the dimerization and dissociation of NBDs, coupled to the transport of substrates across the membrane.[1] In KATP channels, this compound acts as a crucial signaling molecule, integrating the metabolic state of the cell with its electrical activity.[2] This guide will elucidate the nuanced mechanisms by which this compound exerts its regulatory influence.

Quantitative Analysis of this compound-NBD Interactions

The interaction of this compound with NBDs can be characterized by several key quantitative parameters, including the dissociation constant (Kd), which reflects the binding affinity, and the inhibition constant (Ki), which quantifies its inhibitory potency in enzymatic assays. The presence of the magnesium ion is often critical for high-affinity binding.

Table 1: Dissociation Constants (Kd) for this compound Binding to Nucleotide-Binding Domains

| Protein | NBD | Method | Kd (µM) | Conditions | Reference |

| Hsp70 | NBD | ITC | 0.0815 | P-free, Mg2+-containing buffer | [3] |

| Hsp70 | NBD | ITC | 0.0065 | P-containing, Mg2+-containing buffer | [3] |

| 3-phosphoglycerate kinase | Equilibrium Dialysis | 0.05 - 0.06 | [1] | ||

| KATP Channel (Kir6.2-G334D/SUR1) | SUR1 | Electrophysiology | 8 | [4] |

Table 2: Inhibition Constants (Ki) Related to this compound Regulation

| Protein | Mutant | Inhibitor | Ki (µM) | Conditions | Reference |

| KATP Channel | D853N-SUR1 | ATP | 13.4 | With Mg2+ | [5] |

| KATP Channel | D1505N-SUR1 | ATP | 16.0 | With Mg2+ | [5] |

| KATP Channel | Wild-type | ATP | ~6 | Without Mg2+ | [6] |

Note: The Ki values for ATP inhibition are influenced by the stimulatory effect of MgATP, which is mechanistically related to this compound's action. A lower Ki in the absence of Mg2+ or with mutations that block Mg-nucleotide stimulation highlights the regulatory role of Mg-nucleotides.

Signaling and Regulatory Pathways

The regulatory role of this compound is particularly well-elucidated in the context of KATP channels, which are crucial for insulin secretion in pancreatic β-cells.

This compound-Mediated Regulation of KATP Channels

In pancreatic β-cells, an increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio. ATP binds to the Kir6.2 subunit of the KATP channel, leading to its closure. This depolarizes the cell membrane, opening voltage-gated calcium channels and triggering insulin release.[3] Conversely, this compound, acting on the SUR1 subunit's NBDs, promotes channel opening, thus hyperpolarizing the membrane and inhibiting insulin secretion.[2] This dynamic interplay between ATP and this compound allows the KATP channel to function as a sensitive metabolic sensor.

Caption: this compound regulation of the KATP channel in insulin secretion.

Experimental Methodologies

The study of this compound-NBD interactions relies on a combination of biophysical, biochemical, and structural techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (NBD), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Detailed Protocol:

-

Sample Preparation:

-

Express and purify the NBD of interest.

-

Prepare a concentrated solution of the NBD (e.g., 10-100 µM) and a 10-20 fold excess of this compound in the same, precisely matched buffer (e.g., 20 mM Tris-HCl, 150 mM KCl, 5 mM MgCl2, pH 7.5).

-

Thoroughly degas both solutions to prevent air bubbles.

-

-

ITC Experiment:

-

Load the NBD solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

-

Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume and duration.

-

Perform a series of injections of the this compound solution into the NBD solution, allowing the system to reach equilibrium after each injection.

-

A control experiment titrating this compound into buffer alone should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat-change peaks from the titration.

-

Subtract the heat of dilution from the experimental data.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

-

X-ray Crystallography

This technique provides high-resolution structural information on the NBD in complex with this compound, revealing the specific amino acid residues involved in nucleotide binding and the conformational changes that occur.

Detailed Protocol:

-

Protein Expression and Purification:

-

Express and purify a high-yield, soluble, and stable construct of the NBD.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) to obtain well-ordered crystals of the NBD.

-

Soak the apo-NBD crystals in a solution containing a high concentration of this compound or co-crystallize the NBD in the presence of this compound.

-

-

Data Collection:

-

Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source).

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using methods such as molecular replacement.

-

Build an atomic model of the NBD-MgADP complex into the resulting electron density map.

-